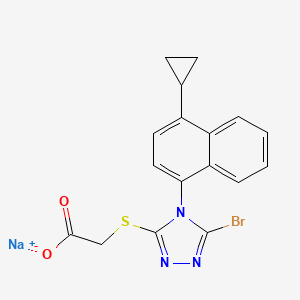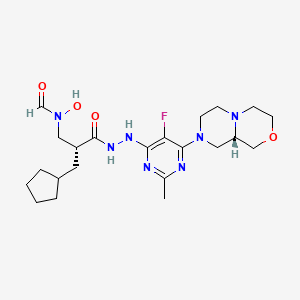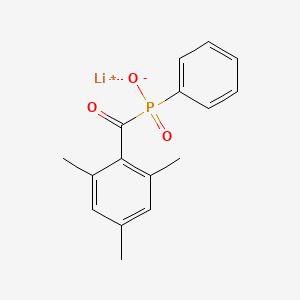
Lesinurad sodium
Descripción general
Descripción
Lesinurad sodio es un inhibidor del transportador 1 de ácido úrico (URAT1) que se utiliza principalmente en el tratamiento de la hiperuricemia asociada con la gota. Por lo general, se administra en combinación con un inhibidor de la xantina oxidasa para aumentar su eficacia en la reducción de los niveles séricos de ácido úrico . Lesinurad sodio funciona inhibiendo la reabsorción de ácido úrico en los riñones, lo que aumenta su excreción y disminuye las concentraciones séricas de ácido úrico .
Mecanismo De Acción
Lesinurad sodio ejerce sus efectos inhibiendo la actividad del transportador 1 de ácido úrico (URAT1) y el transportador 4 de aniones orgánicos (OAT4) . URAT1 es una enzima transportadora principal responsable de la recaptación de ácido úrico de los túbulos renales. Al inhibir URAT1, lesinurad sodio aumenta la excreción de ácido úrico, lo que reduce los niveles séricos de ácido úrico . Este mecanismo es particularmente efectivo cuando se usa en combinación con inhibidores de la xantina oxidasa, que reducen la producción de ácido úrico .
Análisis Bioquímico
Biochemical Properties
Lesinurad sodium plays a significant role in biochemical reactions by interacting with the URAT1 and OAT4 uric acid transporters of the kidney . By inhibiting these transporters, it increases renal uric acid excretion and lowers serum uric acid levels . The main transporters involved in proximal tubular reabsorption of uric acid are URAT1 (apical membrane), encoded by SLC22A12, and SLC2A9, encoding glucose transporter 9 (GLUT9) (basolateral membrane) .
Cellular Effects
This compound influences cell function by acting on the kidney . As a potentially nephrotoxic uricosuric drug, it affects the reabsorption process along the nephron . It has been shown to block the reabsorption process, thereby increasing the excretion of uric acid .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, specifically the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, this compound prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid and a decrease in serum uric acid levels .
Temporal Effects in Laboratory Settings
It is known that at the 200 mg/day dose, serum creatinine more than doubled in 1.8% of this compound patients (versus 0% in placebo) and in 11% of these, it was not reversible .
Metabolic Pathways
This compound is involved in the metabolic pathway of uric acid. It interacts with the URAT1 and OAT4 uric acid transporters, which play a crucial role in the reabsorption of uric acid in the kidneys .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, it affects the localization and accumulation of uric acid in the kidneys .
Subcellular Localization
As it interacts with the URAT1 and OAT4 uric acid transporters, it is likely to be localized in the areas of the cell where these transporters are present .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Lesinurad sodio se puede sintetizar a través de varios métodos. Una ruta sintética eficiente implica el uso de materiales de partida económicos y condiciones de reacción suaves, lo que resulta en un rendimiento general aceptable . La síntesis normalmente implica los siguientes pasos:
Material de partida: 1-bromonaftileno.
Reacciones clave: Aminólisis e hidrazinólisis con disulfuro de carbono (CS2).
Producto final: Lesinurad sodio se obtiene después de varios pasos de purificación.
Métodos de producción industrial: La producción industrial de lesinurad sodio implica la preparación de sus formas cristalinas, que se caracterizan por técnicas como la difracción de rayos X en polvo y la calorimetría de barrido diferencial . Estas formas cristalinas son adecuadas para formas de dosificación sólida debido a su facilidad de manejo y propiedades farmacológicas superiores .
Análisis De Reacciones Químicas
Tipos de reacciones: Lesinurad sodio se somete a varias reacciones químicas, que incluyen:
Oxidación: Lesinurad sodio se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en lesinurad sodio.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se emplean comúnmente.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes formas oxidadas de lesinurad sodio, mientras que las reacciones de sustitución pueden producir una gama de derivados con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
Lesinurad sodio tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar los mecanismos de transporte e inhibición del ácido úrico.
Biología: Investigado por sus efectos en el metabolismo del ácido úrico y la función renal.
Medicina: Se utiliza principalmente en el tratamiento de la hiperuricemia asociada con la gota.
Comparación Con Compuestos Similares
Lesinurad sodio es único entre los inhibidores del transportador de ácido úrico debido a su inhibición selectiva de URAT1 y OAT4 . Compuestos similares incluyen:
Probenecid: Otro agente uricosúrico que inhibe la reabsorción de ácido úrico en los riñones.
Benzbromarona: Un potente agente uricosúrico que también inhibe URAT1.
Sulfinpirazona: Un agente uricosúrico con un mecanismo de acción similar.
En comparación con estos compuestos, lesinurad sodio tiene una mayor afinidad por URAT1 y a menudo se usa en combinación con inhibidores de la xantina oxidasa para lograr mejores resultados terapéuticos .
Propiedades
IUPAC Name |
sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYMVLTWIBGEMC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151516-14-1 | |
| Record name | Lesinurad sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LESINURAD SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)




![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)







![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
